3,3',4',5-Tetrachlorobiphenyl-4-OL

Description

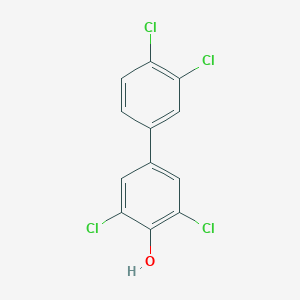

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-(3,4-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O/c13-8-2-1-6(3-9(8)14)7-4-10(15)12(17)11(16)5-7/h1-5,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGVZEFZWFEKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C(=C2)Cl)O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149742 | |

| Record name | 3,3',4',5-Tetrachloro-(1,1'-biphenyl)-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111810-41-4 | |

| Record name | 4′-Hydroxy-3,3′,4,5′-tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111810-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-ol, 3,3',4',5-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111810414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4',5-Tetrachloro-(1,1'-biphenyl)-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Transformations and Metabolomic Profiling of 3,3 ,4 ,5 Tetrachlorobiphenyl 4 Ol

Phase I Metabolic Pathways Leading to Hydroxylated Polychlorinated Biphenyls

The initial and rate-limiting step in the metabolism of many PCBs is their oxidation to form hydroxylated polychlorinated biphenyls (OH-PCBs) nih.govnih.gov. This process is a crucial component of their toxicity and is primarily catalyzed by the cytochrome P450 (CYP) monooxygenase system nih.govresearchgate.net. The introduction of a hydroxyl group increases the water solubility of the PCB molecule, which is a prerequisite for subsequent detoxification pathways and elimination from the body nih.govresearchgate.net.

Cytochrome P450 (CYP)-Mediated Hydroxylation (e.g., direct insertion, arene oxide intermediates)

The hydroxylation of PCBs by CYP enzymes can occur through two primary mechanisms: direct insertion of an oxygen atom into a carbon-hydrogen bond on the biphenyl (B1667301) ring, or via the formation of an arene oxide intermediate. The latter pathway is of particular toxicological significance as arene oxides are electrophilic and can covalently bind to cellular macromolecules. In the context of tetrachlorobiphenyls, studies on related congeners suggest that the metabolic pathway can involve epoxide intermediates nih.gov. For instance, the metabolism of 3,3′,4,4′-tetrachlorobiphenyl (CB77) in poplar plants has been shown to proceed through an epoxide intermediate to form hydroxylated metabolites nih.gov. While the specific mechanism for 3,3',4',5-Tetrachlorobiphenyl has not been fully elucidated, it is plausible that its hydroxylation to 3,3',4',5-Tetrachlorobiphenyl-4-OL also involves these established pathways.

Specific CYP Isoforms Involved in Hydroxylation (e.g., CYP2A6, CYP2B1)

Various CYP isoforms are involved in the metabolism of PCBs, with the specific isoform determining the pattern of hydroxylation. The CYP1 family, particularly CYP1A1, is known to be primarily responsible for the metabolism of dioxin-like PCBs nih.govresearchgate.net. Research has demonstrated that recombinant rat CYP1A1 can metabolize 3,3',4,4'-tetrachlorobiphenyl (B1197948) (CB77) to produce 4'-hydroxy-3,3',4,5'-tetrachlorobiphenyl nih.govresearchgate.net.

The CYP2B subfamily also plays a significant role in PCB metabolism. For instance, CYP2B1 has been shown to catalyze the hydroxylation of various tetrachlorobiphenyl isomers nii.ac.jp. While direct evidence for the involvement of CYP2A6 and CYP2B1 in the specific formation of this compound is limited, the known substrate specificities of these enzymes for other PCB congeners suggest their potential contribution to the metabolic profile of this compound. The involvement of cytochrome b5 can also influence the hydroxylation of TCBs, with its effect being dependent on the specific TCB congener and the CYP isoform involved nii.ac.jp.

Table 1: Cytochrome P450 Isoforms and their Role in Tetrachlorobiphenyl Metabolism

| CYP Isoform | Substrate (Tetrachlorobiphenyl Congener) | Major Metabolite(s) |

|---|---|---|

| Rat CYP1A1 | 3,3',4,4'-Tetrachlorobiphenyl (CB77) | 4'-Hydroxy-3,3',4,5'-tetrachlorobiphenyl |

| CYP2B1 | 2,2',5,5'-Tetrachlorobiphenyl | Hydroxylated metabolites |

| CYP2B1 | 2,3',4',5-Tetrachlorobiphenyl | Hydroxylated metabolites |

Phase II Conjugation Reactions of Hydroxylated Polychlorinated Biphenyls

Following Phase I hydroxylation, OH-PCBs can undergo Phase II conjugation reactions, which further increase their hydrophilicity and facilitate their removal from the body. Sulfation is a key Phase II pathway for these metabolites.

Sulfation Pathways

Sulfation of OH-PCBs was initially considered a detoxification process nih.govnih.govacs.org. However, there is growing evidence that this pathway may also contribute to the toxicities associated with PCBs and their hydroxylated metabolites nih.govnih.gov.

The formation of PCB sulfates is catalyzed by a family of Phase II drug-metabolizing enzymes known as cytosolic sulfotransferases (SULTs) nih.govnih.govnih.govnih.govplos.org. These enzymes facilitate the transfer of a sulfonate group from the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the OH-PCB nih.govplos.org. SULTs are involved in the metabolism of a wide array of endogenous and xenobiotic compounds nih.gov. Different SULT isoforms exhibit varying substrate specificities. For example, members of the SULT1 family are known to sulfonate simple phenols, while the SULT2 family primarily targets steroids plos.org. The interactions of OH-PCBs with these enzymes are complex and can involve both substrate and inhibitory activities nih.gov.

A significant aspect of OH-PCB sulfation is the potential for dynamic cycling between the hydroxylated parent compound and its sulfated conjugate nih.govnih.gov. Once formed, PCB sulfates can be transported in the serum, taken up by various tissues, and then hydrolyzed back to the parent OH-PCB by intracellular sulfatases nih.govnih.gov. This reversible process can lead to the retention of OH-PCBs and may result in further metabolic activation of the regenerated OH-PCBs nih.govnih.gov. This cycling can contribute to the persistent and toxic effects associated with PCB exposure, including endocrine disruption and neurotoxicity nih.govnih.govacs.org.

Table 2: Key Enzymes in the Biochemical Transformation of this compound

| Phase | Enzyme Family | Specific Enzyme (Example) | Function |

|---|---|---|---|

| Phase I | Cytochrome P450 (CYP) | CYP1A1, CYP2B1 | Hydroxylation of PCBs to OH-PCBs |

| Phase II | Cytosolic Sulfotransferase (SULT) | SULT1A1 | Sulfation of OH-PCBs to PCB sulfates |

| - | Sulfatase | - | Hydrolysis of PCB sulfates back to OH-PCBs |

Methylation Pathways (Formation of Methoxylated Metabolites)

Following the initial hydroxylation of a parent PCB congener to form a hydroxylated intermediate like this compound, a significant subsequent biotransformation step is methylation. This process involves the enzymatic addition of a methyl group to the hydroxyl moiety, resulting in the formation of methoxylated PCBs (MeO-PCBs).

This pathway is particularly prominent for catechol metabolites (dihydroxylated PCBs), which are rapidly methylated. acs.org The methylation of OH-PCBs is a critical step in their metabolic fate. Studies on related congeners, such as 2,2′,5,5′-tetrachlorobiphenyl (PCB52), have identified the presence of methoxylated metabolites in various tissues, including the liver, lung, and serum of exposed adolescent rats. acs.orguiowa.edu This indicates that methylation is a systemic process. The formation of MeO-PCBs can alter the biological activity and lipophilicity of the compound, potentially influencing its tissue distribution and persistence in the body.

Glucuronidation Conjugation

Glucuronidation is a major Phase II metabolic pathway that facilitates the excretion of xenobiotics by increasing their water solubility. In this process, the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of a glucuronic acid molecule to a substrate, such as a hydroxylated PCB.

Studies have demonstrated that OH-PCBs are substrates for glucuronidation. For instance, research on 4,4'-dichlorobiphenyl (B164843) showed that its primary hydroxylated metabolite readily undergoes glucuronidation in the presence of human hepatic microsomes and UDPGA. nih.govarizona.edu Similarly, after oral administration of 3,3',4,4'-tetrachlorobiphenyl to mice, a significant portion of the dose was excreted in the urine, primarily as conjugates. nih.gov While other conjugation pathways like sulfation may be more prominent for some congeners, glucuronidation remains a key detoxification route for these compounds. acs.org This conjugation makes the metabolite more hydrophilic, thereby facilitating its elimination from the body via urine or bile.

Further Biotransformations and Metabolite Derivations

The metabolic journey of this compound does not end with methylation or glucuronidation. It can undergo several other significant biotransformations that further alter its structure and reactivity.

Dihydroxylated and Trihydroxylated Metabolite Formation

Monohydroxylated PCBs can be subject to additional hydroxylation reactions, leading to the formation of dihydroxylated (catechol and hydroquinone) and even trihydroxylated metabolites. These reactions are typically catalyzed by cytochrome P450 (CYP) enzymes.

Evidence from studies on the parent congener 3,3',4,4'-tetrachlorobiphenyl (TCB) in mice revealed the presence of dihydroxy-tetrachlorobiphenyls and dihydroxy-trichlorobiphenyls in urine and feces. nih.gov The formation of dihydroxylated metabolites has also been observed in studies with other PCB congeners in various organisms, including rat liver microsomes and plant cell cultures. nih.govnih.gov The introduction of additional hydroxyl groups further increases the polarity of the molecule, but it also creates precursors for more reactive intermediates.

Dechlorination Processes

Dechlorination is a significant biotransformation that involves the removal of chlorine atoms from the biphenyl structure. This process can occur through reductive dechlorination or as a result of metabolic hydroxylation.

For example, recombinant rat CYP1A1 has been shown to metabolize 3,3',4,4'-tetrachlorobiphenyl not only through hydroxylation but also through a process that results in a dechlorinated and hydroxylated product, 4'-OH-3,3',4-trichlorobiphenyl. nih.gov Studies using nanoparticle systems have also demonstrated the stepwise reductive dechlorination of 3,3',4,4'-tetrachlorobiphenyl, leading to the formation of lesser-chlorinated biphenyls and ultimately biphenyl. nih.govtandfonline.com The removal of chlorine atoms can drastically decrease the dioxin-like toxicity associated with certain PCB congeners. nih.gov Furthermore, dechlorinated PCB metabolites have been identified in rats following inhalation exposure to congeners like PCB52. acs.org

Formation of Reactive Intermediates (e.g., Quinone Metabolites)

The dihydroxylated metabolites, particularly catechols, are susceptible to oxidation, which leads to the formation of highly reactive and potentially toxic quinone intermediates. These electrophilic quinones can covalently bind to cellular macromolecules like proteins and DNA, contributing to cellular damage and toxicity.

The metabolic pathway leading to quinones is a critical aspect of PCB toxicology. It has been demonstrated that PCB catechols can be oxidized to form reactive quinones. acs.org These redox-active metabolites can lead to various adverse effects, including gene mutations and inhibition of key cellular enzymes. nih.gov The presence of quinonoid-derived protein adducts has been confirmed in the liver and brain of rats exposed to PCBs, highlighting the in vivo formation of these reactive intermediates. nih.govnih.gov

Tissue Distribution and Metabolite Profiling of this compound and Related Congeners

Following exposure to a parent PCB, the resulting metabolites, including this compound and its subsequent derivatives, are distributed throughout the body. Their distribution patterns are influenced by their physicochemical properties, such as lipophilicity and ability to bind to transport proteins.

A study in mice administered 3,3',4,4'-tetrachlorobiphenyl found that its metabolite, 4-hydroxy-3,3',4',5-tetrachlorobiphenyl, was present in the liver and adipose tissue. nih.gov This indicates that despite the added hydroxyl group, the metabolite retains sufficient lipophilicity to accumulate in fatty tissues. The parent compound and other hydroxylated metabolites were also detected in feces and urine. nih.gov

Studies on other tetrachlorobiphenyl congeners, such as PCB52, provide further insight into metabolite distribution. Following exposure in rats, complex mixtures of metabolites—including hydroxylated, sulfated, and methoxylated forms—were identified primarily in the serum, liver, and lung. acs.orgresearchgate.net The specific profile of metabolites can differ depending on the tissue and the route of exposure. researchgate.net For instance, after inhalation of PCB52, monohydroxylated metabolites were detected in adipose tissue, lung, liver, and serum, but not in the brain. acs.orgnih.gov

The table below summarizes findings on the tissue distribution of this compound and related metabolites from its parent congener.

| Metabolite Class | Tissue/Excreta | Organism | Finding |

| Monohydroxylated | Liver, Adipose Tissue | Mouse | 4-hydroxy-3,3',4',5-tetrachlorobiphenyl was detected. nih.gov |

| Monohydroxylated | Feces | Mouse | 4-hydroxy-3,3',4',5-tetrachlorobiphenyl was identified. nih.gov |

| Monohydroxylated | Urine (as conjugates) | Mouse | 4-hydroxy-3,3',4',5-tetrachlorobiphenyl was identified after hydrolysis. nih.gov |

| Dihydroxylated | Feces, Urine | Mouse | Dihydroxy-trichlorobiphenyl and dihydroxy-tetrachlorobiphenyls were indicated. nih.gov |

| Methoxylated | Liver, Lung, Serum | Rat | Detected after exposure to a related tetrachlorobiphenyl (PCB52). acs.org |

| Dechlorinated | Liver, Lung, Serum | Rat | Detected after exposure to a related tetrachlorobiphenyl (PCB52). acs.org |

Distribution in Biological Matrices (e.g., liver, serum, brain, adipose, lung, intestinal content)

Hydroxylated metabolites of PCBs (OH-PCBs), including compounds structurally similar to this compound, exhibit distinct distribution patterns across various biological matrices. Unlike their highly lipophilic parent compounds that preferentially accumulate in adipose tissue, OH-PCBs are often retained in blood and accumulate in tissues rich in protein and phospholipids. nih.gov

Liver and Serum: The liver is the primary site of PCB metabolism, and consequently, both parent PCBs and their hydroxylated metabolites are detected in this organ. nih.govbiorxiv.org Studies in rats have shown that after initial exposure to parent PCBs, OH-PCBs show high initial concentrations in the liver and serum. biorxiv.orgnih.gov These metabolites are often bound to transport proteins in the blood, such as transthyretin, which contributes to their retention in serum. nih.gov In various animal and human studies, OH-PCBs are routinely identified and quantified in serum samples. biorxiv.orgnih.gov

Adipose Tissue: Adipose tissue serves as the main storage site for lipophilic parent PCBs. nih.gov However, their hydroxylated metabolites, being more polar, are generally found at very low concentrations, if at all, in fatty tissues. nih.govbiorxiv.org Some studies have reported trace amounts of specific OH-PCB metabolites in adipose tissue, particularly after high-dose exposures, suggesting that while not a primary storage site, minimal distribution can occur. nih.gov

Brain: The distribution of OH-PCBs into the brain is complex and appears to be congener-specific, limited by the blood-brain barrier. nih.govacs.org While some studies did not detect certain OH-PCBs in brain tissue, others have successfully identified and quantified various hydroxylated congeners in the brains of animals and in postmortem human samples. nih.govnih.govbiorxiv.org Their ability to cross the blood-brain barrier may be facilitated by binding to transport proteins like transthyretin. nih.gov

Lung and Intestinal Content: The lungs can be a site of distribution, particularly following inhalation exposure to parent PCBs, with studies identifying a variety of metabolites in lung tissue. researchgate.net The intestinal mucosa is also involved in the metabolism and disposition of these compounds. Research on catfish intestine has shown activity of conjugating enzymes that metabolize OH-PCBs. nih.govconsensus.appresearchgate.net

Table 1: Distribution of Hydroxylated Tetrachlorobiphenyls in Biological Matrices

| Biological Matrix | General Distribution Findings | Relevant Research Context |

| Liver | Primary site of metabolism; significant concentrations of OH-PCBs detected. nih.govbiorxiv.orgnih.gov | High initial concentrations are often observed following exposure to parent PCBs. nih.gov |

| Serum | High retention and circulation; OH-PCBs are frequently detected and monitored in blood. biorxiv.orgnih.gov | Binding to transport proteins like transthyretin contributes to persistence in blood. nih.gov |

| Brain | Limited and congener-specific distribution due to the blood-brain barrier. nih.govacs.org | Some OH-PCBs have been identified in animal and human brain tissue. nih.govbiorxiv.org |

| Adipose Tissue | Generally low to non-detectable levels due to lower lipophilicity compared to parent PCBs. nih.govbiorxiv.org | Parent PCBs are the primary compounds stored in adipose tissue. nih.gov |

| Lung | Metabolites have been detected, especially following inhalation exposure. researchgate.net | Serves as a potential site for metabolite distribution. |

| Intestinal Content | Intestinal mucosa contains enzymes capable of metabolizing OH-PCBs. nih.govconsensus.appresearchgate.net | Plays a role in the further metabolism and disposition of OH-PCBs. |

Identification of Specific Metabolite Mixtures

Following its formation from the parent PCB, this compound can be further biotransformed by Phase II metabolic enzymes. This process generally involves conjugation reactions that increase the water solubility of the compound, thereby facilitating its excretion from the body. nih.govacs.org However, the efficiency of these reactions is highly dependent on the specific chemical structure of the OH-PCB, and some metabolites are known to resist conjugation and persist in the body. nih.govacs.org

The primary conjugation pathways for OH-PCBs are sulfation and glucuronidation. nih.govacs.orgnih.gov

Sulfate Conjugates: Sulfation is a major metabolic pathway for many OH-PCBs. nih.gov This reaction is catalyzed by sulfotransferase (SULT) enzymes. Studies have shown that PCB sulfates can be major metabolites in rats, with serum concentrations of some sulfate conjugates being significantly higher than their hydroxylated precursors. nih.gov

Glucuronide Conjugates: Glucuronidation, mediated by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes, is another key pathway for the elimination of OH-PCBs. acs.org The effectiveness of this process can be influenced by the substitution pattern of chlorine atoms on the biphenyl structure. For instance, chlorine substitution on the non-hydroxylated ring, particularly in the meta and para positions, has been found to reduce the rate of glucuronidation, contributing to the persistence of certain OH-PCBs. acs.org

Other Metabolites: Beyond conjugation, OH-PCBs can be further oxidized to form highly reactive intermediates like quinones and semiquinones. These electrophilic species can form covalent adducts with cellular macromolecules such as proteins and DNA. nih.gov Additionally, some parent PCBs can be metabolized into methylsulfonyl-PCBs (MeSO2-PCBs), a process that also involves initial hydroxylation. acs.org

Table 2: Metabolite Classes of Hydroxylated Polychlorinated Biphenyls

| Metabolite Class | Metabolic Pathway | Enzymes Involved | Key Characteristics |

| Sulfate Conjugates | Sulfation (Phase II) | Sulfotransferases (SULTs) | Increases water solubility for excretion; can be major metabolites found in serum. nih.gov |

| Glucuronide Conjugates | Glucuronidation (Phase II) | UDP-glucuronosyltransferases (UGTs) | Facilitates elimination; efficiency is structure-dependent. acs.org |

| Quinones/Semiquinones | Further Oxidation | Cytochrome P450s | Highly reactive electrophilic intermediates. nih.gov |

| Methylsulfonyl Metabolites | Multi-step pathway | Cytochrome P450s and others | A class of persistent metabolites formed from some parent PCBs. acs.org |

Molecular and Cellular Interactions of 3,3 ,4 ,5 Tetrachlorobiphenyl 4 Ol and Hydroxylated Polychlorinated Biphenyls

Receptor Binding and Ligand-Target Interactions

The structural characteristics of 3,3',4',5-Tetrachlorobiphenyl-4-OL, particularly the position of the hydroxyl group and the chlorine atoms, govern its affinity for various receptors and proteins.

Polychlorinated biphenyls are known to exert many of their toxic effects through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov The binding of a ligand to AhR initiates a signaling cascade that can alter the transcription of genes, notably those involved in xenobiotic metabolism, such as cytochrome P450 enzymes. nih.govresearchgate.net

PCB congeners that have a high affinity for the AhR are often referred to as "dioxin-like" and typically have zero or one chlorine atom in the ortho positions of the biphenyl (B1667301) rings. researchgate.net The metabolite this compound is derived from the parent compound 3,3',4',5-tetrachlorobiphenyl (PCB 79), which itself is a component of some technical PCB mixtures. While specific binding affinity data for this compound is not extensively detailed in the provided search results, its precursor, PCB 77 (3,3',4,4'-tetrachlorobiphenyl), is a potent AhR agonist. researchgate.netnih.gov The metabolism to a hydroxylated form can influence this binding. Generally, hydroxylation of PCBs can either increase or decrease their affinity for the AhR, depending on the specific congener and the position of the hydroxyl group.

Transthyretin (TTR) is a crucial transport protein in the blood for thyroid hormones, particularly thyroxine (T4), and also for retinol (B82714) (vitamin A) through its complex with retinol-binding protein. wur.nluniprot.org Certain hydroxylated PCBs have been shown to bind with high affinity to TTR, thereby displacing T4 from its binding sites. wur.nlcollectionscanada.gc.ca

The metabolite 4-OH-3,3',4',5-tetrachlorobiphenyl (a synonym for this compound) has been identified as having a strong binding affinity for TTR. wur.nl This strong interaction can disrupt thyroid hormone homeostasis by interfering with the transport of T4 in the bloodstream. wur.nlcollectionscanada.gc.ca The structural similarity between some hydroxylated PCBs and T4 is a key factor in their ability to compete for binding to TTR. wur.nl Studies have shown that T4-like OH-PCBs, which often have hydroxyl groups in the para position and chlorine atoms in the meta and para positions, exhibit stronger binding affinities to human TTR. doi.org The retention of para-hydroxylated PCBs in the blood is partly due to their high binding affinity to TTR and other transport proteins like albumin. nih.gov

| Compound | Relative TTR-Binding Potency (T4 = 1) | Reference |

|---|---|---|

| 4'-OH-CB79 (this compound) | 2.6 | doi.org |

| 4-OH-CB107 | 3.5 | doi.org |

| 4-OH-CB187 | 4.0 | doi.org |

Hydroxylated PCBs are recognized as potential xenoestrogens, capable of interacting with estrogen receptors (ERs) and modulating estrogenic activity. nih.govresearchgate.net The estrogenic or anti-estrogenic action of these compounds is highly dependent on the number and position of chlorine atoms and the hydroxyl group. researchgate.net

Studies using yeast-based assays have investigated the estrogenic activity of a wide range of hydroxylated PCBs. oup.comoup.com In one such study, this compound was found to be inactive in a yeast two-hybrid assay for estrogenic activity. oup.comoup.comnih.gov However, it is important to note that different assay systems can yield varying results. For instance, some compounds inactive in yeast assays have shown activity in mammalian cell-based assays, which can be more sensitive. oup.comoup.com The estrogenic potential of OH-PCBs is often associated with a hydroxyl group in the para position of one of the phenyl rings, which mimics the phenolic hydroxyl group of estradiol. oup.com

| Compound | Estrogenic Activity (Yeast Two-Hybrid Assay) | REC20 (M) | Reference |

|---|---|---|---|

| This compound | Inactive | Not Active | oup.comoup.comnih.gov |

REC20 is the concentration of the test compound showing 20% of the activity of 10⁻⁸ M estradiol.

In addition to interfering with thyroid hormone transport via TTR binding, some chemicals can directly interact with thyroid hormone receptors (TRs), potentially disrupting thyroid hormone signaling at the cellular level. oup.comnih.gov

The thyroid hormone-like activity of numerous hydroxylated PCBs has been evaluated. oup.comoup.com In a yeast two-hybrid assay using the human thyroid hormone receptor α (TRα), this compound was found to be inactive. oup.comoup.com This suggests that, at least in this assay system, this specific congener does not act as a significant agonist for TRα. The structural requirements for TR binding appear to differ from those for estrogen receptor binding. oup.com

| Compound | Thyroid Hormone Activity (Yeast Two-Hybrid Assay) | REC20 (M) | Reference |

|---|---|---|---|

| This compound | Inactive | Not Active | oup.comoup.com |

REC20 is the concentration of the test compound showing 20% of the activity of a standard thyroid hormone.

Ryanodine (B192298) receptors (RyRs) are a class of intracellular calcium channels that are crucial for processes like excitation-contraction coupling in muscle and neuronal signaling. nih.gov There is emerging evidence that PCBs and their metabolites can interact with RyRs, potentially disrupting intracellular calcium homeostasis. t3db.caacs.org

While direct studies on the interaction of this compound with ryanodine receptors are limited, research on other hydroxylated PCBs provides some insights. For example, the 4-hydroxy metabolite of PCB 52 (4-OH-PCB 52) demonstrated a higher potency in activating the ryanodine receptor isoform 1 (RyR1) compared to its parent compound. acs.org This indicates that hydroxylation can be a critical factor in the interaction of PCBs with RyRs. Given that PCBs are known to interfere with calcium channels, the interaction of their metabolites with RyRs represents a plausible mechanism for some of their neurotoxic effects. t3db.ca

Table of Compound Names

| IUPAC Name | Common Abbreviation |

| This compound | 4-OH-CB79, 4'-OH-CB79 |

| 3,3',4,4'-Tetrachlorobiphenyl (B1197948) | PCB 77 |

| 2,2',5,5'-Tetrachlorobiphenyl-4-ol | 4-OH-PCB 52 |

| 4-hydroxy-3,3',5,4'-tetrachlorobiphenyl | 4-OH-CB107 |

| 2,2',3,4',5,5',6-heptachloro-4-methoxybiphenyl | 4-OH-CB187 |

| Estradiol | E2 |

| Thyroxine | T4 |

| Diethylstilbestrol | DES |

| Octylphenol | OP |

| Nonylphenol | NP |

| Bisphenol-A | BPA |

| 2,2-bis-(p-hydroxyphenyl)-1,1,1-trichloroethane | HPTE |

| 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) | TCDD |

Endocrine Receptor Interactions

Enzyme Induction and Modulation of Biochemical Pathways

The biotransformation of polychlorinated biphenyls (PCBs) into hydroxylated metabolites like this compound is a critical step that significantly alters their biological activity. These hydroxylated metabolites can interact with and modulate the function of various enzymes and biochemical pathways, leading to a cascade of cellular effects. This section explores the influence of this compound and related hydroxylated PCBs (OH-PCBs) on key enzymatic systems.

Cytochrome P450 Enzyme Induction (e.g., P-450a, P-450c, P-450d, P-450b+e)

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a wide range of xenobiotics, including PCBs. The induction of specific CYP isoforms is a well-documented effect of PCB exposure and is highly dependent on the congener's structure.

Coplanar PCBs, which are structurally similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), are potent inducers of CYP1A enzymes. For instance, 3,4,4',5-tetrachlorobiphenyl, a compound structurally related to this compound but lacking the hydroxyl group and having a different chlorine substitution pattern, has been shown to induce cytochromes P-450a, P-450c, and P-450d in rats. nih.gov This particular congener also demonstrated the ability to induce cytochromes P-450b+e, indicating a "mixed-type" induction pattern. nih.gov The induction of these enzymes is typically mediated through the activation of the aryl hydrocarbon receptor (AhR).

The hydroxylated metabolite this compound is expected to interact with the AhR, and by extension, influence the expression of AhR-responsive genes, including those encoding for CYP1A enzymes. Studies on the parent compound, 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126), have demonstrated a concentration-dependent induction of CYP1A1 mRNA and protein in primary rat hepatocytes. nih.gov This induction appears to follow an "all-or-none" pattern at the single-cell level, suggesting a switch-like mechanism of gene activation. nih.gov While direct studies on the specific inductive effects of this compound on the full panel of P-450 isoforms (a, c, d, b+e) are limited, its structural similarity to potent CYP inducers suggests it likely participates in the induction of these metabolic enzymes. It is important to note that the presence of the hydroxyl group can influence the metabolic stability and the precise nature of the interaction with the AhR and subsequent enzyme induction profile.

Inhibition of Sulfotransferases (e.g., Estrogen Sulfotransferase, Thyroid Hormone Sulfation)

Hydroxylated PCBs are recognized as significant inhibitors of sulfotransferases (SULTs), enzymes responsible for the sulfation of various endogenous and xenobiotic compounds. This inhibition can disrupt the homeostasis of critical molecules like estrogens and thyroid hormones.

Inhibition of Estrogen Sulfotransferase:

Human estrogen sulfotransferase (SULT1E1) plays a key role in regulating the biological activity of estrogens by converting them into inactive, water-soluble sulfate (B86663) conjugates. Several studies have demonstrated that OH-PCBs, particularly those with a 4-hydroxy-3,5-dichloro- substitution pattern, are potent inhibitors of SULT1E1. nih.gov This structural motif is present in this compound. The inhibition of estrogen sulfotransferase can lead to an increase in the local bioavailability of active estrogens, potentially contributing to endocrine-disrupting effects. nih.gov

Inhibition of Thyroid Hormone Sulfation:

The sulfation of thyroid hormones is a critical step in their metabolism and excretion. Hydroxylated PCBs have been shown to be potent inhibitors of thyroid hormone sulfation. nih.gov For example, 4-hydroxy-2',3,3',4',5-pentachlorobiphenyl acts as a competitive inhibitor of 3,3'-diiodothyronine (B1196669) (T2) sulfation in rat liver cytosol. nih.gov The inhibition of thyroid hormone sulfation by OH-PCBs can disrupt thyroid hormone homeostasis, which is crucial for normal development and metabolism. Studies have investigated the inhibitory effects of various OH-PCBs on different sulfotransferase isozymes, revealing that the inhibition pattern and potency can be specific to the particular congener and the SULT isoform. nih.gov For instance, certain OH-PCBs were found to be potent inhibitors of rat SULT1C1 and human SULT1A1, while showing no inhibitory activity towards human SULT1A3. nih.gov

The table below summarizes the inhibitory potential of selected hydroxylated PCBs on sulfotransferase activity.

| Compound | Target Enzyme | Effect | IC50 Value |

| Hydroxylated PCBs (general) | Estrogen Sulfotransferase (SULT1E1) | Potent Inhibition | Not specified |

| 4-hydroxy-2',3,3',4',5-pentachlorobiphenyl | Thyroid Hormone (T2) Sulfation | Competitive Inhibition | Not specified |

| Various OH-PCBs | Rat SULT1C1, Human SULT1A1 | Inhibition | Varies by congener |

| Various OH-PCBs | Human SULT1A3 | No Inhibition | Not applicable |

Modulation of Mitochondrial Respiration

Mitochondria are primary targets for the toxic effects of various environmental contaminants, including hydroxylated PCBs. These compounds can interfere with mitochondrial respiration and energy production.

Studies on structurally similar compounds have shown that tetrachlorobiphenylols can inhibit state-3 respiration in isolated mouse liver mitochondria in a concentration-dependent manner. researchgate.net Furthermore, some hydroxylated PCBs have been observed to uncouple mitochondrial oxidative phosphorylation. iarc.fr This uncoupling dissipates the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in oxygen consumption.

A study on 4-hydroxy-3,5,3',4'-tetrachlorobiphenyl (4-OH-TCB), a compound with a high degree of structural similarity to this compound, demonstrated that it can induce mitochondrial permeability transition (MPT). nih.gov The induction of MPT involves the opening of a large, non-specific pore in the inner mitochondrial membrane, leading to the dissipation of the membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c. nih.gov These effects on mitochondrial function can trigger pathways leading to programmed cell death.

Cellular Signaling and Gene Regulation

The interaction of this compound and other hydroxylated PCBs with cellular components extends to the modulation of signaling pathways and the regulation of gene expression. These alterations can have profound consequences for cellular function and organismal health.

Alterations in Gene Transcription and Expression Profiles

Hydroxylated PCBs can induce significant changes in the transcriptional landscape of a cell, often in a manner distinct from their parent compounds. These alterations are a consequence of interactions with nuclear receptors, such as the AhR, and the subsequent modulation of downstream signaling cascades.

For example, exposure of human preadipocytes to 4-OH-PCB52 (2,2',5,5'-tetrachlorobiphenyl-4-ol) resulted in a greater number of differentially expressed genes compared to its parent congener, PCB52. researchgate.net This highlights the increased biological activity of the hydroxylated form. Similarly, studies on 3,3',4,4',5-pentachlorobiphenyl (PCB 126) have shown that it can alter the expression of genes involved in follicular development in the ovaries of immature rats, suggesting a direct effect on reproductive tissues. kjpp.net

Recent research involving subacute exposure of adolescent male rats to 2,2',5,5'-tetrachlorobiphenyl-4-ol revealed moderate transcriptomic changes in the brain, particularly in pathways related to "oxidative phosphorylation" and "neuroactive ligand-receptor interactions". uiowa.edu Furthermore, metabolomic analysis in the same study pointed to disruptions in the "arginine biosynthesis" pathway in the serum. uiowa.edu These findings underscore the ability of hydroxylated PCBs to elicit specific changes in gene expression and metabolic profiles in a tissue-dependent manner.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Responses

A key mechanism through which hydroxylated PCBs exert their toxicity is the induction of oxidative stress. This occurs through the excessive generation of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defense systems and lead to damage of lipids, proteins, and DNA.

The metabolism of PCBs by cytochrome P450 enzymes can itself be a source of ROS. The parent compound, 3,3',4,4'-tetrachlorobiphenyl, has been shown to cause a release of ROS from CYP1A in fish, which is linked to an oxidative inactivation of the enzyme. researchgate.net The oxidation of dihydroxy PCB metabolites is also accompanied by the generation of ROS. researchgate.net

Studies on 2',3',4',5'-Tetrachloro-3-biphenylol, a structurally related compound, have demonstrated its ability to elevate oxidative stress markers in various cell types. The proposed mechanism involves the binding to the AhR, induction of cytochrome P450 enzymes, and the subsequent increased production of ROS. Furthermore, exposure to this compound has been shown to impair mitochondrial function by inhibiting the electron transport chain, which can also contribute to ROS formation. The induction of oxidative stress is considered a significant contributor to the cellular damage and toxicity associated with these compounds.

Interactions with DNA and Potential for DNA Damage

The biotransformation of polychlorinated biphenyls (PCBs) within organisms can lead to the formation of hydroxylated metabolites (OH-PCBs), including compounds like this compound. nih.gov This metabolic process, primarily mediated by the cytochrome P-450 enzyme system, is a critical step that can convert the parent PCBs into more reactive molecules with the potential to interact with cellular macromolecules, including deoxyribonucleic acid (DNA). nih.govcdc.govscispace.com The interactions between these metabolites and DNA are complex and can lead to genetic damage through several mechanisms.

The genotoxicity of OH-PCBs is linked to two primary pathways: the formation of DNA adducts through reactive intermediates and the induction of oxidative stress leading to DNA damage.

Direct Interactions and Adduct Formation The metabolic activation of PCBs can produce highly reactive electrophilic intermediates, such as arene oxides and quinones. cdc.govnih.govcornell.edu These intermediates can covalently bind to the nucleophilic sites on DNA bases (e.g., guanine), forming stable DNA adducts. cornell.eduepa.gov The formation of these adducts represents a direct alteration of the DNA structure, which can interfere with critical cellular processes like DNA replication and repair. cornell.edu If not properly repaired, these adducts can lead to miscoding during DNA synthesis, resulting in permanent mutations. nih.govcornell.edu

Research indicates that lower chlorinated PCBs are more readily metabolized into these reactive species compared to their more highly chlorinated counterparts. nih.govepa.gov For instance, studies on PCB3 (a trichlorobiphenyl) have sought to identify the ultimate carcinogenic metabolite. Experiments have shown that the 4-OH- and 3,4-quinone metabolites of PCB3 significantly increased the number and volume of pre-cancerous foci in rat liver, suggesting that the 3,4-ortho-quinone may be the ultimate initiating agent. nih.gov

Indirect Damage via Oxidative Stress Hydroxylated PCBs and their quinone metabolites can also exert genotoxic effects indirectly by promoting the generation of reactive oxygen species (ROS). nih.govscispace.comnih.gov These molecules, which include superoxide (B77818) radicals (•O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH), can inflict damage upon all components of the DNA molecule. nih.govnih.gov

The hydroxyl radical is particularly damaging, reacting with DNA bases and the deoxyribose sugar backbone. nih.govmdpi.com This can lead to a variety of lesions, including:

Base modifications: Such as the formation of 8-oxo-guanine, a common marker of oxidative DNA damage.

DNA strand breaks: Both single-strand and double-strand breaks can occur, compromising the structural integrity of the DNA. scispace.comnih.gov

DNA-protein cross-links. mdpi.com

Studies have demonstrated that various PCB metabolites can induce oxidative DNA damage. For example, di-hydroxylated PCBs and PCB quinones have been shown to cause oxidative DNA damage in vitro. nih.gov Experiments using scavengers have confirmed the involvement of various ROS in this process and have also suggested that metals like copper can play a role in mediating ROS generation. nih.gov

The table below summarizes key research findings on the interaction of various PCB metabolites with DNA and the resulting damage.

| Compound/Metabolite | Observed DNA Interaction/Damage | Experimental System | Reference |

| PCB3 (3,4-ortho-quinone metabolite) | Increased number and volume of pre-cancerous liver foci | Rat Liver | nih.gov |

| Di-hydroxylated PCBs and PCB quinones | Induced oxidative DNA damage | In vitro | nih.gov |

| 2,2′,5,5′-Tetrachlorobiphenyl metabolites | Caused DNA single-strand breaks | Cultured cells | iarc.fr |

| Lower chlorinated PCBs | Metabolized to reactive species that form DNA adducts and cause oxidative damage | Rat liver cells, microsomal systems | nih.gov |

| 4-Chlorobiphenyl | Formation of protein, RNA, and DNA adducts | Rat liver microsomes | epa.gov |

These findings underscore the potential for metabolites of PCBs, including hydroxylated forms, to initiate carcinogenesis through their ability to damage DNA either directly via adduct formation or indirectly through the generation of reactive oxygen species.

Advanced Analytical Methodologies for Characterization and Quantification of 3,3 ,4 ,5 Tetrachlorobiphenyl 4 Ol and Its Metabolites

Sample Preparation and Extraction Techniques from Complex Biological and Environmental Matrices

Effective sample preparation is a critical first step to isolate 3,3',4',5-Tetrachlorobiphenyl-4-OL and its metabolites from the sample matrix and to remove interfering substances. The choice of technique depends on the matrix type, the concentration of the analyte, and the subsequent analytical method.

Liquid-liquid extraction (LLE) is a widely employed technique for the extraction of OH-PCBs from various biological and environmental samples. amecj.com This method leverages the differential solubility of the target analytes in two immiscible liquid phases. For OH-PCBs, which possess a phenolic hydroxyl group, pH adjustment is a key step. In alkaline conditions, the hydroxyl group is deprotonated, forming a phenoxide ion, which increases its solubility in aqueous solutions. This allows for the separation from neutral parent PCBs, which remain in the organic solvent. oup.com After separating the phases, the aqueous phase containing the OH-PCBs is acidified to protonate the hydroxyl group, making the molecule less polar and thus extractable with a non-polar organic solvent. oup.comnih.gov

Commonly used solvent systems for the extraction of OH-PCBs from tissues like the brain and liver include isopropanol, diethyl ether, and hexane. researchgate.netresearchgate.net For serum samples, a mixture of 2-propanol and a hexane-methyl tert-butyl ether (MTBE) mixture (1:1 v/v) has been used effectively. biorxiv.org Pressurized liquid extraction (PLE), an automated form of LLE using elevated temperatures and pressures, has also been developed for the simultaneous extraction of PCBs and their hydroxylated metabolites from small tissue samples, offering reduced solvent consumption and time. nih.gov

Solid-phase extraction (SPE) is a crucial step for the cleanup and preconcentration of this compound from crude extracts. protocols.io This technique involves passing the sample extract through a solid adsorbent that retains either the analytes or the interfering compounds. Various sorbents are used depending on the specific application.

For instance, silica (B1680970) gel is commonly used, often impregnated with sulfuric acid, to remove lipids from biological extracts. biorxiv.orgmdpi.com The extract is loaded onto the SPE cartridge, and the PCBs and their metabolites are eluted with an organic solvent while the lipids are retained. Florisil, a magnesium-silica gel, is another adsorbent used in methods like pressurized liquid extraction to retain fat. nih.gov

More advanced and selective SPE methods have also been developed. Dummy molecularly imprinted polymers (DMIPs) have been synthesized to act as selective sorbents for OH-PCBs. nih.gov These polymers are created with cavities that are sterically and chemically complementary to the target analytes, allowing for high selectivity and recovery. nih.gov Furthermore, online SPE systems coupled directly to liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been validated for the rapid and sensitive determination of OH-PCBs in human urine, minimizing sample handling and potential contamination. nih.gov

Derivatization is a chemical modification technique often employed to improve the analytical properties of compounds, particularly for gas chromatography (GC) analysis. For OH-PCBs like this compound, the polar hydroxyl group can lead to poor peak shape and adsorption on the GC column. gcms.cz To overcome this, the hydroxyl group is typically converted into a less polar and more volatile ether group through methylation. nih.govacs.org

The most common derivatizing agent used for this purpose is diazomethane, which reacts with the phenolic hydroxyl group to form a methoxy (B1213986) derivative (MeO-PCB). nih.govnih.gov This process transforms the polar OH-PCBs into their more volatile and thermally stable methoxylated counterparts, which are more amenable to GC analysis. nih.gov This derivatization step is critical for achieving good chromatographic separation and sensitivity when using GC-based methods. acs.org However, it is important to note that some lower-chlorinated MeO-PCBs can be susceptible to destruction by concentrated sulfuric acid, which is sometimes used in cleanup steps, necessitating careful method design. nih.gov

Table 1: Summary of Sample Preparation and Extraction Techniques

| Technique | Matrix Type | Key Reagents/Sorbents | Purpose | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Blood/Serum, Tissues | Hexane, MTBE, Isopropanol, KOH, HCl | Extraction and separation of phenolic OH-PCBs from neutral PCBs. | oup.comnih.govresearchgate.netprotocols.io |

| Pressurized Liquid Extraction (PLE) | Tissues | Hexane:Dichloromethane:Methanol (B129727), Florisil | Automated, efficient extraction with reduced solvent use. | nih.gov |

| Solid-Phase Extraction (SPE) | Biological Extracts | Silica gel (acidified), Florisil | Cleanup, lipid removal. | nih.govbiorxiv.orgmdpi.com |

| Molecularly Imprinted Polymer SPE | Water | Dummy Molecularly Imprinted Polymers (DMIPs) | Highly selective preconcentration. | nih.gov |

| Derivatization (Methylation) | Extracts for GC analysis | Diazomethane | Conversion of OH-PCBs to MeO-PCBs for improved GC performance. | nih.govnih.govacs.org |

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate this compound and its metabolites from other co-extracted compounds before their detection and quantification.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS), is a powerful tool for the analysis of OH-PCBs after derivatization. acs.orgacs.org The high separation efficiency of capillary GC columns allows for the resolution of complex mixtures of PCB congeners and their metabolites. vscht.cz

For the analysis of methoxylated OH-PCBs (MeO-PCBs), non-polar capillary columns such as a DB-5ms are commonly used. nih.gov The separation is based on the boiling points and interactions of the analytes with the stationary phase. A typical temperature program involves starting at a lower temperature, holding for a short period, and then ramping up to a higher temperature to elute the compounds. nih.gov For example, a temperature program might start at 100°C, ramp at 10°C/min to 280°C, and then hold for several minutes. nih.gov Detection is often achieved using an electron capture detector (ECD), which is highly sensitive to halogenated compounds, or more specific and sensitive mass spectrometric detectors. nih.gov High-resolution mass spectrometry (HRMS) can also be utilized for highly selective and accurate quantification. smu.ca

Liquid chromatography, especially ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a valuable alternative for the analysis of OH-PCBs. mdpi.comnih.gov A significant advantage of LC-based methods is that they can often analyze the OH-PCBs directly without the need for the derivatization step required for GC analysis. kyushu-u.ac.jp

The separation in LC is achieved based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase. For OH-PCBs, reversed-phase columns are typically used. The mobile phase composition is critical for achieving good separation and sensitivity. mdpi.com A common mobile phase consists of a gradient mixture of water and an organic solvent like methanol or acetonitrile, often with additives such as formic acid to improve peak shape and ionization efficiency in the mass spectrometer. mdpi.com Studies have shown that a water-methanol mobile phase can provide better peak separation for OH-PCBs compared to a water-acetonitrile mobile phase. mdpi.com The high sensitivity and selectivity of tandem mass spectrometry make LC-MS/MS a powerful tool for the direct determination of this compound and its metabolites in complex matrices. nih.gov

Table 2: Summary of Chromatographic Separation Techniques

| Technique | Analyte Form | Column Type | Mobile Phase/Carrier Gas | Detector | Reference |

|---|---|---|---|---|---|

| Gas Chromatography (GC) | Methoxylated derivative (MeO-PCB) | Capillary column (e.g., DB-5ms) | Helium or Nitrogen (carrier gas) | ECD, MS, MS/MS, HRMS | nih.govacs.orgvscht.czsmu.ca |

| Liquid Chromatography (LC/UPLC) | Native form (OH-PCB) | Reversed-phase (e.g., C18) | Water/Methanol or Water/Acetonitrile gradient with additives (e.g., formic acid) | MS/MS | mdpi.comnih.govkyushu-u.ac.jp |

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS) stands as the cornerstone for the detection and structural elucidation of this compound. Coupled with chromatographic separation techniques, MS provides the high sensitivity and specificity required to identify and characterize this compound and its metabolites, often present at trace levels in complex environmental and biological matrices.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Targeted Analysis

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the targeted analysis of this compound. nih.govacs.orgnih.gov Due to the polar nature of the hydroxyl group, hydroxylated PCBs (OH-PCBs) like the target compound are typically derivatized before GC analysis. nih.govacs.orgnih.gov The most common approach is methylation, which converts the OH-PCBs into their more volatile and thermally stable methoxy (MeO) analogs. nih.govacs.org This derivatization step improves chromatographic peak shape and enhances sensitivity.

Targeted analysis is most effectively performed using the multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. nih.govnih.gov In this mode, a specific precursor ion (the molecular ion of the derivatized analyte) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored by the third quadrupole. This process provides a very high degree of selectivity and sensitivity, minimizing interferences from the sample matrix. nih.govacs.org Studies have successfully quantified hydroxylated PCB metabolites in various tissues, such as serum, liver, and brain, using GC-MS/MS in MRM mode. nih.govacs.orgnih.gov The selection of specific precursor-product ion transitions is unique to the target analyte, ensuring accurate identification and quantification. nih.gov

Table 1: Illustrative GC-MS/MS MRM Parameters for a Tetrachlorinated MeO-PCB Note: This table is for illustrative purposes; actual values depend on the specific isomer and instrument.

| Analyte (Derivatized) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Tetrachloro-methoxybiphenyl | 323.9 (for [M]+) | 278.9 ([M-CH3Cl]+) | Variable |

| Tetrachloro-methoxybiphenyl | 325.9 (Isotope Peak) | 280.9 (Isotope Peak) | Variable |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Non-Targeted and Metabolite Profiling

While GC-MS/MS excels at targeted analysis, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the premier tool for non-targeted analysis and metabolite profiling. nih.govacs.orgresearchgate.net This approach is instrumental in identifying novel or unexpected metabolites of PCBs without the need for authentic analytical standards for every potential compound. biorxiv.org LC-HRMS can analyze a broader range of metabolites, including more polar, conjugated metabolites like sulfates and glucuronides, which are not amenable to GC analysis without complex derivatization or hydrolysis. nih.govbiorxiv.org

Instruments such as the Quadrupole-Exactive Orbitrap mass spectrometer provide high mass resolution and accuracy, allowing for the determination of the elemental composition of an unknown compound from its exact mass. nih.govresearchgate.net Researchers have utilized LC-HRMS to identify a variety of previously uncharacterized PCB metabolites in biological samples, including sulfated, methoxylated, and dechlorinated species. nih.govnih.govacs.org This capability is crucial for building a comprehensive picture of the metabolic pathways of this compound and its parent compounds.

Isotopic Pattern Analysis and Accurate Mass Determination

A key feature in the identification of chlorinated compounds like this compound is the characteristic isotopic pattern produced by the presence of chlorine atoms. oup.comresearchgate.net Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a distinctive cluster of peaks in the mass spectrum for any chlorine-containing ion. For a molecule with four chlorine atoms, the isotopic pattern is highly predictable and serves as a definitive confirmation of the number of chlorine atoms present. researchgate.net

High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This accurate mass measurement allows for the calculation of a unique elemental formula. acs.orgbiorxiv.org By combining accurate mass data with the observed isotopic pattern, analysts can confidently confirm the presence of a tetrachlorinated species and distinguish it from other co-eluting compounds. acs.orgresearchgate.netbiorxiv.org This dual-confirmation approach is a powerful tool for the unambiguous identification of PCB metabolites in complex mixtures.

Quantitative Analysis and Method Validation

Accurate quantification of this compound requires rigorous method validation to ensure data reliability. The process generally involves several key steps: extraction, cleanup, and instrumental analysis. cdc.gov

Validation procedures are essential and typically follow established guidelines. biorxiv.org A common approach involves creating a calibration curve using matrix-matched standards to account for matrix effects. protocols.io The precision and reproducibility of the method are assessed by analyzing quality control samples and calculating the relative standard deviation. biorxiv.org

To correct for analyte losses during sample preparation and extraction, isotopically labeled internal standards and surrogate standards are employed. nih.govbiorxiv.orgcdc.gov For instance, a ¹³C-labeled version of the target analyte or a similar compound not expected to be in the sample, such as 3,3',4,4'-tetrachlorobiphenyl-d6 or 4'-OH-PCB 159, might be added at the beginning of the extraction process. biorxiv.orgepa.gov The recovery of these surrogates provides a measure of the efficiency of the method for each sample. Method detection limits (MDLs) and limits of quantification (LOQs) are determined based on the analysis of method blanks or low-level spiked samples. nih.govbiorxiv.org

Emerging Analytical Technologies (e.g., Machine Learning-Assisted Identification)

The sheer number of possible PCB metabolites—837 mono-hydroxylated and thousands of di-hydroxylated congeners—makes their comprehensive identification a significant challenge, largely due to the lack of commercially available analytical standards. nih.gov Emerging technologies, particularly machine learning (ML), are being developed to address this analytical bottleneck. nih.govacs.org

Researchers have successfully developed ML models, using techniques like Multiple Linear Regression (MLR) and Random Forest Regression (RFR), to predict the gas chromatographic relative retention times (RRT) and the MS/MS fragmentation patterns of OH-PCBs (as their methoxy derivatives). nih.govacs.org These models are built using experimental data from a limited set of available standards and use molecular descriptors as predictors. nih.govacs.org By inputting the structure of a suspected but unconfirmed metabolite, these models can predict its analytical behavior. This provides an additional line of evidence to support the identification of unknown peaks in a chromatogram, significantly enhancing the ability to characterize complex metabolite profiles in the absence of authentic standards. acs.org This data-driven approach represents a significant advancement in the field, moving towards more predictive and comprehensive analytical strategies for environmental contaminants. organomation.comfrontiersin.org

Future Directions in Research on 3,3 ,4 ,5 Tetrachlorobiphenyl 4 Ol

Refinement of Environmental Fate Models and Prediction of Transport

Current environmental fate models for persistent organic pollutants (POPs) like PCBs are continuously being improved to better predict their distribution and transport. defra.gov.ukrsc.org For hydroxylated PCB metabolites (OH-PCBs), including 3,3',4',5-Tetrachlorobiphenyl-4-OL, these models require further refinement. The presence of the hydroxyl group alters the compound's physicochemical properties, such as water solubility and potential for ionization, which in turn influences its partitioning in the environment compared to its parent PCB. nih.gov

Future research should focus on:

Developing specific parameters for OH-PCBs: Incorporating the unique properties of OH-PCBs into multimedia environmental models will enhance the accuracy of predicting their transport and identifying environmental sinks. defra.gov.uk

Investigating abiotic and biotic degradation pathways: While PCBs are known for their persistence, OH-PCBs may undergo different degradation processes. nih.govresearchgate.net Understanding these pathways is crucial for accurate fate modeling.

Considering atmospheric transport and deposition: The potential for long-range atmospheric transport of both parent PCBs and their metabolites needs to be more thoroughly investigated to understand global distribution patterns. defra.gov.uk

Elucidation of Novel Biotransformation Pathways and Metabolites

The biotransformation of PCBs is a complex process that can lead to the formation of numerous metabolites, some of which may be more toxic than the parent compounds. nih.govresearchgate.net While the formation of monohydroxylated metabolites like this compound is known, further research is needed to identify other potential biotransformation products. nih.goviarc.fr

Key areas for future investigation include:

Identification of further metabolites: Studies on other PCB congeners have revealed the formation of dihydroxylated, methoxylated, and sulfated metabolites. nih.govnih.gov Similar pathways may exist for this compound and warrant investigation.

Role of different cytochrome P450 (CYP) enzymes: The specific CYP enzymes involved in the metabolism of this compound in various species, including humans, need to be identified to better understand inter-species differences in metabolism and toxicity. nih.govbiorxiv.org

Dechlorination processes: Some studies have shown evidence of dechlorination in the metabolism of lower-chlorinated PCBs, a pathway that could also be relevant for tetrachlorobiphenyls and their hydroxylated derivatives. acs.org

Advanced In Vitro and In Silico Modeling for Mechanistic Insights

Advanced modeling techniques offer powerful tools for predicting the biological activity of compounds and for gaining insights into their mechanisms of action.

In Vitro Models: Human-relevant cell lines, such as HepG2 cells, have been used to study the metabolism of other PCBs and can be applied to this compound. nih.govacs.org These models allow for the investigation of metabolic pathways and the identification of metabolites in a controlled environment. Further studies using a variety of cell lines can provide a more comprehensive understanding of its effects on different tissues and cell types. yok.gov.trprotocols.io

In Silico Approaches: Computational methods, including Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations, can predict the interaction of this compound with biological targets like receptors and enzymes. nih.govljmu.ac.uk These models can help to prioritize further toxicological testing and to understand the structural features that contribute to its biological activity. oup.com Machine learning algorithms are also being developed to aid in the identification of unknown OH-PCB metabolites from complex analytical data. nih.govacs.org

| Modeling Approach | Application for this compound |

| In Vitro Cell Culture | Elucidate metabolic pathways and identify novel metabolites. |

| In Silico QSAR Models | Predict biological activity and toxicological endpoints. |

| Molecular Docking | Simulate interactions with biological receptors and enzymes. |

| Machine Learning | Assist in the identification of unknown metabolites in complex samples. |

Development of Standardized Analytical Reference Materials and Methods

A significant challenge in the study of PCB metabolites is the lack of commercially available analytical standards for many of these compounds. acs.orguiowa.edu This hinders accurate identification and quantification in environmental and biological samples.

Future efforts must include:

Synthesis of authentic standards: The synthesis of pure this compound and its potential metabolites is essential for their unambiguous identification and for the calibration of analytical instruments. nih.govacs.orgacs.org

Development of certified reference materials: The availability of certified reference materials, such as serum or sediment containing known concentrations of this compound, would improve the quality control and comparability of data between different laboratories. nih.govlgcstandards.comaccustandard.com

Advancement of analytical techniques: Continued development of sensitive and selective analytical methods, such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), is needed for the reliable detection and quantification of this compound and its metabolites in complex matrices. researchgate.netnih.gov

Integration of Multi-Omics Approaches for Comprehensive Understanding

A holistic view of the biological effects of this compound can be achieved through the integration of multiple "omics" technologies. mdpi.comnih.gov This approach allows for the simultaneous analysis of changes at different biological levels, from genes to metabolites.

Toxicogenomics: Analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) following exposure to this compound can reveal the molecular pathways that are perturbed. acs.orgresearchgate.net

Pathway Analysis: Integrating multi-omics data can help to identify key biological pathways affected by this compound, providing a more comprehensive understanding of its mechanism of action. nih.govmdpi.com

Biomarker Discovery: This integrated approach can also lead to the discovery of sensitive biomarkers of exposure and effect, which can be valuable for monitoring the health of exposed populations and ecosystems. nih.gov

By pursuing these future research directions, the scientific community can build a more complete and nuanced understanding of the environmental fate, biotransformation, and potential biological effects of this compound.

Q & A

Q. How can researchers confirm the identity and purity of 3,3',4',5-Tetrachlorobiphenyl-4-OL in synthetic or environmental samples?

Methodological Answer:

- Analytical Techniques : Use a combination of GC-MS (for chlorinated biphenyl separation and quantification) and HPLC with UV/Vis detection (for hydroxylated derivatives) .

- NMR Spectroscopy : Compare H and C NMR spectra with certified reference standards (e.g., CAS 70362-50-4 for 2’,3’,4’,5’-Tetrachloro-3-biphenylol) to confirm structural identity .

- Purity Assessment : Perform elemental analysis and quantify impurities using high-resolution mass spectrometry (HRMS) to detect trace contaminants like dioxins or other polychlorinated biphenyl (PCB) isomers .

Q. What are the optimal synthetic routes for preparing this compound in the laboratory?

Methodological Answer:

- Chlorination Strategies : Start with biphenyl precursors and employ regioselective chlorination using FeCl or AlCl catalysts under controlled conditions to achieve the 3,3',4',5 substitution pattern .

- Hydroxylation : Introduce the hydroxyl group via electrophilic substitution or oxidative methods (e.g., using HO/acid systems) at the para position of the biphenyl backbone .

- Purification : Isolate the product using silica gel chromatography, followed by recrystallization in non-polar solvents to remove unreacted intermediates .

Advanced Research Questions

Q. What analytical challenges arise when quantifying this compound in environmental matrices, and how can they be addressed?

Methodological Answer:

- Matrix Interference : Co-eluting PCB congeners (e.g., 3,3',4,4'-Tetrachlorobiphenyl, CAS 32598-11-1) can skew results. Use dual-column GC-ECD or GC-MS/MS with isotope-labeled internal standards (e.g., C-labeled analogs) to improve specificity .

- Low Concentration Detection : Employ solid-phase extraction (SPE) with C18 cartridges to preconcentrate samples, achieving detection limits <1 ng/L in water .

- Degradation Artifacts : Monitor for photodegradation products (e.g., dechlorinated derivatives) by comparing retention times with synthesized standards .

Q. How can researchers resolve contradictions in toxicity data for this compound across studies?

Methodological Answer:

- Isomer-Specific Analysis : Differentiate between hydroxylated PCB isomers (e.g., 2’,3’,4’,5’-Tetrachloro-4-biphenylol vs. This compound) using chiral HPLC columns, as subtle structural variations significantly impact toxicity .

- Confounding Variables : Standardize in vitro assays (e.g., Ah receptor binding assays) by controlling for solvent effects (DMSO vs. ethanol) and metabolic activation systems (e.g., S9 liver fractions) .

- Meta-Analysis : Apply multivariate statistical models to reconcile discrepancies in EC values across studies, accounting for differences in cell lines or exposure durations .

Q. What role do substituent positions play in the reactivity of this compound during metabolic studies?

Methodological Answer:

- Metabolic Pathways : The para-hydroxyl group enhances susceptibility to Phase II conjugation (e.g., glucuronidation), while the 3,3',4',5-chlorination pattern impedes oxidative dechlorination by cytochrome P450 enzymes .

- Experimental Design : Use liver microsomes from multiple species (rat, human) to compare metabolite profiles. Identify sulfated or methylated derivatives via LC-HRMS .

- Kinetic Studies : Measure values for enzymatic transformations to quantify the influence of substituent steric effects .

Q. How can researchers model the environmental persistence of this compound in aquatic systems?

Methodological Answer:

- Hydrolysis Studies : Conduct pH-dependent hydrolysis experiments (pH 2–12) at 25–50°C, monitoring degradation products via time-resolved GC-MS .

- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using log and Hammett constants to predict bioaccumulation potential .

- Field Validation : Compare model predictions with field data from PCB-contaminated sediments, adjusting for redox conditions and microbial consortia .

Data Interpretation & Validation

Q. What methodological best practices ensure reproducibility in studies involving this compound?

Methodological Answer:

- Reference Standards : Use certified solutions (e.g., 100 µg/mL in isooctane, CAS 70362-50-4) for calibration curves and spike-recovery experiments .

- Blind Reanalysis : Re-analyze a subset of samples in a different laboratory using harmonized protocols (e.g., EPA Method 1668C for chlorinated compounds) .

- Open Data : Share raw chromatograms and spectral data in repositories like Zenodo to enable cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.